molecular formula C5H10FNO B11822836 (3R,4S)-3-fluoropiperidin-4-ol

(3R,4S)-3-fluoropiperidin-4-ol

Cat. No.: B11822836
M. Wt: 119.14 g/mol
InChI Key: BZSUXEBLJMWFSV-UHNVWZDZSA-N
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Description

(3R,4S)-3-fluoropiperidin-4-ol is a fluorinated piperidine derivative with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol This compound is characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluoropiperidin-4-ol typically involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials . The reaction proceeds through a series of steps, including diastereoselective addition and subsequent deprotection, to yield the desired product. The reaction conditions often involve the use of specific catalysts and solvents to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput. The choice of raw materials and reaction parameters is critical to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-fluoropiperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can lead to a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3R,4S)-3-fluoropiperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoropiperidin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-fluoropiperidin-4-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3R,4S)-3-fluoropiperidin-4-ol

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1

InChI Key

BZSUXEBLJMWFSV-UHNVWZDZSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1O)F

Canonical SMILES

C1CNCC(C1O)F

Origin of Product

United States

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